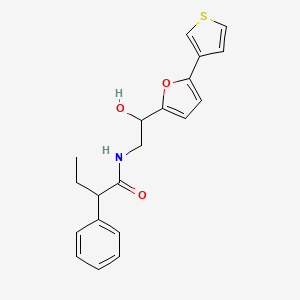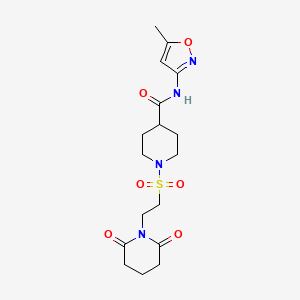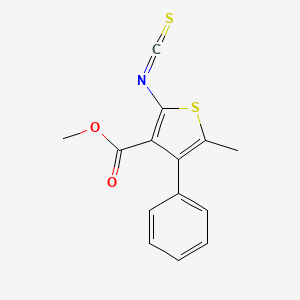
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate: is an organic compound with the molecular formula C14H11NO2S2 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of an isothiocyanate group, a phenyl group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate typically involves the reaction of appropriate thiophene derivatives with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the isothiocyanate group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base like triethylamine in organic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates.
科学的研究の応用
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound’s molecular targets include cysteine residues in proteins, which can form thiourea linkages with the isothiocyanate group .
類似化合物との比較
- Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate
- Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate
- Methyl 2-isothiocyanato-4-methyl-5-phenylthiophene-3-carboxylate
Uniqueness: Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both the isothiocyanate and phenyl groups enhances its utility in various chemical reactions and applications compared to similar compounds .
特性
IUPAC Name |
methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-9-11(10-6-4-3-5-7-10)12(14(16)17-2)13(19-9)15-8-18/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXOIMIFROYUOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N=C=S)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)
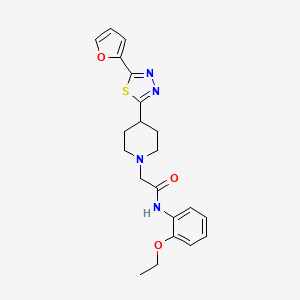
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)
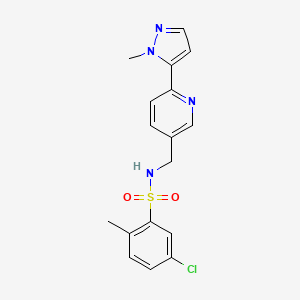
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/new.no-structure.jpg)
![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2373605.png)
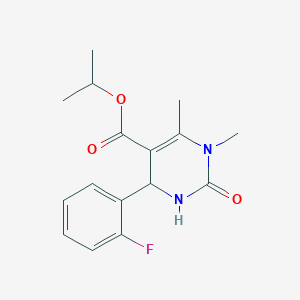
![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2373609.png)
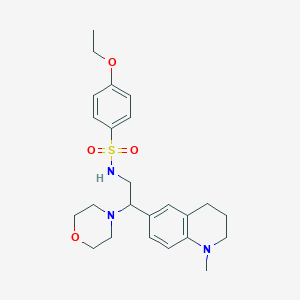
![Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2373611.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2373612.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)
